The Biological Significance and Analytical Utility of Ethyl Trans-10-Pentadecenoate: A Comprehensive Guide
The Biological Significance and Analytical Utility of Ethyl Trans-10-Pentadecenoate: A Comprehensive Guide
Executive Summary Ethyl trans-10-pentadecenoate (CAS: 90176-51-5) is a highly specialized, odd-chain monounsaturated fatty acid (MUFA) ester characterized by a trans double bond at the delta-10 position[1]. While often utilized as a high-purity reference standard in lipidomics and organic synthesis, its free fatty acid counterpart—trans-10-pentadecenoic acid—plays a nuanced role in biological systems, particularly in odd-chain fatty acid (OCFA) metabolism and alternative β -oxidation pathways[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic biology of this compound, its utility in biomarker discovery, and the field-proven protocols required for its accurate quantification.
Core Biological Mechanisms & Significance
Odd-Chain Fatty Acid (OCFA) Dynamics
Historically, mammalian lipid metabolism research heavily prioritized even-chain fatty acids. However, OCFAs like pentadecanoic acid (C15:0) and its monounsaturated derivatives (e.g., trans-10-pentadecenoic acid) are now recognized as critical metabolic modulators[3]. Primarily derived from rumen microbial metabolism and subsequent dairy fat intake, OCFAs can also be synthesized endogenously via α -oxidation[3].
The biological significance of OCFAs lies in their terminal degradation. During β -oxidation, instead of yielding only acetyl-CoA, the final cleavage of an OCFA yields one molecule of propionyl-CoA. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA, an intermediate of the Tricarboxylic Acid (TCA) cycle. This provides anaplerotic flux—replenishing TCA cycle intermediates, supporting mitochondrial respiration, and enhancing metabolic flexibility[3].
Peroxisomal and Mitochondrial β -Oxidation of Trans-Isomers
The degradation of unsaturated fatty acids requires auxiliary enzymes to bypass structural barriers that core β -oxidation enzymes cannot process. Because the trans double bond of trans-10-pentadecenoic acid is located at an even-numbered carbon relative to the carboxyl group, successive cycles of β -oxidation generate trans-2-enoyl-CoA intermediates directly[2].
While core enzymes can theoretically process these intermediates, empirical studies utilizing transgenic models demonstrate that the reductase-isomerase pathway is actively recruited to completely degrade these specific trans-isomers[2]. This highlights a complex metabolic redundancy designed to prevent the toxic accumulation of partially oxidized lipid intermediates.
Fig 1. Metabolic degradation pathway of ethyl trans-10-pentadecenoate via β-oxidation.
Application in High-Resolution Lipidomics
Role as an Analytical Reference Standard
In clinical lipidomics, quantifying endogenous fatty acids requires internal standards that mimic the physicochemical properties of the target analytes but are absent (or present in negligible amounts) in the biological matrix. Ethyl trans-10-pentadecenoate is highly lipophilic and stable, making it a premier exogenous internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) workflows[1]. Spiking this ester into samples prior to extraction allows researchers to accurately calculate recovery rates and correct for matrix-induced ion suppression.
Biomarker Discovery in Pathological States
Trans-10-pentadecenoic acid has emerged as a molecule of interest in several pathological phenotypes:
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Polycystic Ovary Syndrome (PCOS): Lipidomic profiling of follicular fluid in normal-weight women with PCOS revealed significant alterations in fatty acid metabolism. Specific trans-fatty acids, including trans-10-pentadecenoic acid, were quantified to assess metabolic remodeling and its correlation with oocyte/embryo quality[4].
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Cardiovascular Disease: In studies assessing early-onset coronary artery disease (EOCAD), trans-10-pentadecenoic acid is monitored within comprehensive MUFA panels. Tracking these specific isomers helps differentiate the cardioprotective effects of natural OCFAs from the detrimental impacts of industrial trans fats[5].
Experimental Methodologies (Self-Validating Protocols)
Protocol A: High-Throughput GC-MS Quantification
To accurately quantify lipid species, samples must be extracted and derivatized. We utilize the Folch method followed by transesterification.
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Causality for Derivatization: Free fatty acids and ethyl esters have high boiling points and can form hydrogen bonds, leading to peak tailing and thermal degradation in the GC column. Converting them to Fatty Acid Methyl Esters (FAMEs) increases volatility and thermal stability.
Step-by-Step Workflow:
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Sample Spiking: Aliquot 100 µL of plasma/tissue homogenate. Spike with 10 µL of a known concentration of Ethyl trans-10-pentadecenoate (Internal Standard). Causality: Spiking before extraction accounts for any target loss during the subsequent physical and chemical manipulations.
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Biphasic Extraction (Folch): Add 2 mL of Chloroform:Methanol (2:1, v/v). Vortex for 2 minutes. Add 400 µL of LC-MS grade water. Centrifuge at 3000 x g for 10 minutes. Causality: The differential dielectric constants force non-polar lipids into the lower chloroform phase, while proteins and polar metabolites partition into the upper aqueous phase.
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Transesterification: Extract the lower organic phase and evaporate under a gentle stream of nitrogen. Add 1 mL of 1% Boron trifluoride ( BF3 ) in methanol. Heat at 70°C for 30 minutes.
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Phase Separation & Injection: Cool the sample, add 1 mL of hexane and 1 mL of water. Vortex and extract the upper hexane layer (containing FAMEs) for GC-MS injection.
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Validation Checkpoint: Analyze a solvent blank to rule out column carryover. Ensure the absolute peak area of the internal standard yields a recovery rate of >85% compared to a neat standard injected directly.
Fig 2. High-throughput lipidomics workflow utilizing ethyl trans-10-pentadecenoate as a standard.
Protocol B: In Vitro β -Oxidation Flux Assay
To study the specific utilization of the reductase-isomerase pathway[2].
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Organelle Isolation: Isolate mitochondria or peroxisomes from the target tissue using differential centrifugation.
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Substrate Priming: Incubate the organelles in a buffer containing ATP, Coenzyme A, and Mg2+ . Introduce trans-10-pentadecenoic acid. Causality: ATP and CoA are obligate cofactors for Acyl-CoA Synthetase, which must activate the fatty acid before it can enter the β -oxidation spiral.
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Pathway Inhibition: To isolate flux, introduce 2,4-dienoyl-CoA reductase inhibitors. Causality: Blocking this specific auxiliary enzyme forces the accumulation of intermediates, proving the pathway's necessity for this specific trans-isomer.
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Metabolite Tracking: Terminate the reaction with perchloric acid and measure the production of Acid-Soluble Metabolites (ASMs) via liquid scintillation or LC-MS.
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Validation Checkpoint: Run a parallel positive control using Palmitate (C16:0) to confirm baseline organelle viability and core β -oxidation functionality.
Quantitative Data Summaries
Table 1: Physicochemical & Analytical Properties
| Property | Value | Causality / Analytical Relevance |
| Chemical Formula | C17H32O2 | Determines the exact monoisotopic mass for MS identification[1]. |
| Molecular Weight | 268.43 g/mol | Essential for calculating molarity in standard curves[1]. |
| CAS Number | 90176-51-5 | Unique identifier for procurement and regulatory tracking[1]. |
| LogP (Predicted) | ~5.7 | High lipophilicity dictates extraction via non-polar organic solvents. |
Table 2: Clinical Lipidomics Observations
| Biological Matrix | Pathological State | Observation regarding trans-10-pentadecenoic acid | Reference |
| Follicular Fluid | Polycystic Ovary Syndrome (PCOS) | Altered concentrations correlated with metabolic remodeling and embryo quality. | [4] |
| Human Serum | Early-Onset Coronary Artery Disease | Quantified as part of a comprehensive MUFA panel to assess cardiovascular risk. | [5] |
| Transgenic Plants | Polyhydroxyalkanoate (PHA) Synthesis | Degraded via the reductase-isomerase pathway during peroxisomal β -oxidation. | [2] |
Sources
- 1. Delta 10 Trans Pentadecenoic Acid Ethyl Ester | 90176-51-5 | ChemicalCell [chemicalcell.com]
- 2. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid metabolism of granulose cells and follicular fluid and their associations with embryo quality in normal-weight women with PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum fatty acids profile and association with early-onset coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
